Cas no 1806015-46-2 (Methyl 6-chloro-4-(difluoromethyl)-3-iodopyridine-2-carboxylate)

Methyl 6-chloro-4-(difluoromethyl)-3-iodopyridine-2-carboxylate structure
1806015-46-2 structure
商品名:Methyl 6-chloro-4-(difluoromethyl)-3-iodopyridine-2-carboxylate
CAS番号:1806015-46-2
MF:C8H5ClF2INO2
メガワット:347.485080480576
CID:4867526

Methyl 6-chloro-4-(difluoromethyl)-3-iodopyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 6-chloro-4-(difluoromethyl)-3-iodopyridine-2-carboxylate
    • インチ: 1S/C8H5ClF2INO2/c1-15-8(14)6-5(12)3(7(10)11)2-4(9)13-6/h2,7H,1H3
    • InChIKey: JIYAOSUNLVZFBV-UHFFFAOYSA-N
    • ほほえんだ: IC1C(C(=O)OC)=NC(=CC=1C(F)F)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 245
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 39.2

Methyl 6-chloro-4-(difluoromethyl)-3-iodopyridine-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029052521-1g
Methyl 6-chloro-4-(difluoromethyl)-3-iodopyridine-2-carboxylate
1806015-46-2 97%
1g
$1,490.00 2022-04-01

Methyl 6-chloro-4-(difluoromethyl)-3-iodopyridine-2-carboxylate 関連文献

Methyl 6-chloro-4-(difluoromethyl)-3-iodopyridine-2-carboxylateに関する追加情報

Methyl 6-chloro-4-(difluoromethyl)-3-iodopyridine-2-carboxylate (CAS No. 1806015-46-2): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Methyl 6-chloro-4-(difluoromethyl)-3-iodopyridine-2-carboxylate (CAS No. 1806015-46-2) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and versatile reactivity. This compound, characterized by its chloro, difluoromethyl, and iodopyridine moieties, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its molecular structure not only provides a rich scaffold for further functionalization but also enhances its utility in medicinal chemistry applications.

The presence of multiple reactive sites, including the iodine atom and the ester group, makes this compound an attractive building block for constructing complex pharmacophores. In recent years, the demand for novel heterocyclic compounds with improved pharmacokinetic properties has driven extensive research into derivatives of pyridine. Methyl 6-chloro-4-(difluoromethyl)-3-iodopyridine-2-carboxylate exemplifies this trend, as it has been successfully employed in the development of small-molecule inhibitors targeting various therapeutic areas.

One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The combination of a difluoromethyl group and an iodine atom on a pyridine ring enhances binding affinity and metabolic stability, making it an ideal candidate for drug discovery programs. Recent studies have demonstrated its utility in generating potent JAK2 and ALK inhibitors, which have shown promise in preclinical trials.

The ester functionality at the 2-position of the pyridine ring provides an additional layer of reactivity, allowing for further derivatization through hydrolysis or transesterification reactions. This feature is particularly valuable in medicinal chemistry, where fine-tuning of molecular properties is often necessary to achieve optimal biological activity. Researchers have leveraged this property to develop a series of analogs with enhanced selectivity and reduced toxicity.

In addition to its applications in kinase inhibition, Methyl 6-chloro-4-(difluoromethyl)-3-iodopyridine-2-carboxylate has been explored in the synthesis of antiviral agents. The structural motif present in this compound exhibits inhibitory effects against certain viral proteases, making it a potential lead compound for developing novel antiviral therapies. Preliminary findings suggest that derivatives of this compound can disrupt viral replication cycles by interfering with critical enzymatic processes.

The growing interest in fluorinated compounds has also highlighted the significance of the difluoromethyl group in Methyl 6-chloro-4-(difluoromethyl)-3-iodopyridine-2-carboxylate. Fluoro-substituted molecules are known to exhibit improved pharmacokinetic profiles, including enhanced lipophilicity and metabolic stability. This characteristic has been exploited in several drug candidates that have successfully transitioned into clinical development.

The synthesis of Methyl 6-chloro-4-(difluoromethyl)-3-iodopyridine-2-carboxylate involves multi-step organic transformations that highlight its synthetic versatility. The process typically begins with the functionalization of a pyridine precursor, followed by halogenation and fluorination steps to introduce the critical moieties. The final esterification step not only provides stability but also opens up avenues for further chemical manipulation.

Ongoing research continues to uncover new applications for this compound, particularly in the realm of targeted therapy and personalized medicine. Its ability to serve as a versatile scaffold allows medicinal chemists to design molecules with tailored properties for specific biological targets. As drug discovery efforts continue to evolve, Methyl 6-chloro-4-(difluoromethyl)-3-iodopyridine-2-carboxylate is poised to remain a valuable asset in the pharmacopeial arsenal.

The industrial production of this compound adheres to stringent quality control measures to ensure consistency and purity. Manufacturers employ advanced synthetic techniques and analytical methods to meet the demands of pharmaceutical research institutions and biotechnology companies. This commitment to quality ensures that researchers can rely on this intermediate for their most sensitive applications.

In conclusion, Methyl 6-chloro-4-(difluoromethyl)-3-iodopyridine-2-carboxylate (CAS No. 1806015-46-2) is a multifaceted compound with broad applications in pharmaceutical synthesis. Its unique structural features make it an indispensable tool for medicinal chemists seeking to develop innovative therapeutic agents. As research progresses, this compound will undoubtedly continue to play a pivotal role in advancing drug discovery efforts across multiple therapeutic domains.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd